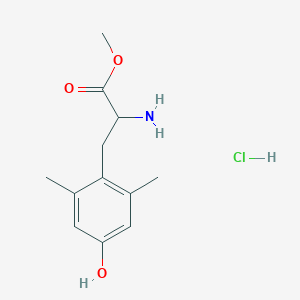
4-(2-Chloroethyl)-1,3-thiazol-2-aminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloroethyl)-1,3-thiazol-2-aminehydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)-1,3-thiazol-2-aminehydrochloride typically involves the reaction of 2-chloroethylamine hydrochloride with a thiazole derivative. One common method includes the use of thionyl chloride as a chlorinating agent, followed by the introduction of the thiazole ring through a cyclization reaction. The reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
4-(2-Chloroethyl)-1,3-thiazol-2-aminehydrochloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles.
Oxidation and reduction: The thiazole ring can participate in redox reactions.
Cyclization: Formation of additional rings through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation and reduction reactions can modify the functional groups attached to the thiazole ring.
科学研究应用
4-(2-Chloroethyl)-1,3-thiazol-2-aminehydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those with anticancer and antimicrobial properties.
Biology: The compound is studied for its potential effects on cellular processes and its ability to interact with biological macromolecules.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 4-(2-Chloroethyl)-1,3-thiazol-2-aminehydrochloride involves its ability to alkylate DNA and proteins. The compound can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy.
相似化合物的比较
Similar Compounds
Mustard Gas (Bis(2-chloroethyl)sulfide): A well-known alkylating agent with similar chemical properties.
Chlorambucil: Another alkylating agent used in chemotherapy with a similar mechanism of action.
Uniqueness
4-(2-Chloroethyl)-1,3-thiazol-2-aminehydrochloride is unique due to its thiazole ring structure, which imparts specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in medicinal chemistry and industrial processes.
属性
CAS 编号 |
858009-39-9 |
|---|---|
分子式 |
C5H8Cl2N2S |
分子量 |
199.10 g/mol |
IUPAC 名称 |
4-(2-chloroethyl)-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C5H7ClN2S.ClH/c6-2-1-4-3-9-5(7)8-4;/h3H,1-2H2,(H2,7,8);1H |
InChI 键 |
OINBWQREBNWUKL-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(S1)N)CCCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Fluoro-3-(1-methyl-1h-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13638630.png)




![tert-butylN-{5-[(propan-2-yl)amino]pentyl}carbamatehydrochloride](/img/structure/B13638675.png)





![1-Methyl-7-azabicyclo[2.2.1]heptane](/img/structure/B13638707.png)


